Fosinopril Acyl-β-D-Glucuronide

Drug Metabolism Preclinical Species Differences Phase II Conjugation

Quantifying the reactive acyl glucuronide metabolite of fosinopril requires a certified reference standard to ensure method accuracy and regulatory compliance. Fosinopril Acyl-β-D-Glucuronide (CAS 113411-09-9) is a phase II metabolite essential for UHPLC/Q-TOF-MS and LC-MS/MS bioanalytical method validation. · Validated at m/z 610.23 [M-H]⁻ with a distinct fragmentation pattern for unequivocal identification in plasma and urine. · Supports ANDA/DMF impurity profiling per ICH Q3A/Q3B, addressing a metabolite representing 15-20% of human circulating radioactivity. · Enables pH-dependent stability, acyl migration, and covalent binding studies critical for assessing idiosyncratic toxicity potential. Supplied as a neat, well-characterized solid with full Certificates of Analysis to ensure lot-to-lot reproducibility.

Molecular Formula C₃₆H₅₄NO₁₃P
Molecular Weight 739.79
Cat. No. B1159578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosinopril Acyl-β-D-Glucuronide
Synonyms(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline β-D-Glucopyranuronosyl Ester; 
Molecular FormulaC₃₆H₅₄NO₁₃P
Molecular Weight739.79
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosinopril Acyl-β-D-Glucuronide Reference Standard Overview


Fosinopril Acyl-β-D-Glucuronide (Fosinoprilat Acyl-β-D-Glucuronide, CAS: 113411-09-9) is a phase II metabolite of the prodrug angiotensin-converting enzyme (ACE) inhibitor, fosinopril [1]. It is formed through the conjugation of the active metabolite, fosinoprilat (SQ 27,519), with glucuronic acid [2]. As a specific acyl glucuronide, it is a key analytical reference standard required for the development and validation of quantitative bioanalytical methods for fosinopril and its metabolites, as well as for impurity profiling in pharmaceutical quality control .

Phase II acyl glucuronide metabolite reference standard
Supports bioanalytical method development and impurity profiling
Human-specific metabolite; not formed in rat liver microsomes

Critical Role in Bioanalysis and Quality Control


Generic substitution with other fosinopril metabolites or impurities, such as fosinoprilat or para-hydroxy fosinoprilat, is not analytically valid. This is because Fosinopril Acyl-β-D-Glucuronide possesses a distinct molecular identity (m/z 610.23 [M-H]⁻) and fragmentation pattern, which are essential for its unequivocal identification and quantification in complex biological matrices via UHPLC/Q-TOF-MS [1]. Furthermore, acyl glucuronides are inherently unstable, and their reactivity is highly dependent on pH, temperature, and the aglycone structure [2]. This necessitates a pure, well-characterized reference standard to ensure the accuracy, reproducibility, and stability of analytical methods used in pharmacokinetic studies or pharmaceutical quality control, as incorrect identification or quantification can lead to erroneous data and regulatory non-compliance [3].

Structural analog mismatch
Fosinoprilat or para-hydroxy fosinoprilat may not provide the required molecular specificity for unambiguous identification.
Mass spectrometric differentiation
Distinct molecular ion and fragmentation pattern differentiate the glucuronide from parent and active drug, limiting direct interchangeability.
Stability-dependent behavior
Acyl glucuronide reactivity is highly pH- and temperature-sensitive; a non-certified standard may introduce significant analytical variability.

Quantitative Differentiation from Analogs


Species-Specific Glucuronidation: Human vs. Rat

The formation of fosinopril glucuronide is a human-specific metabolic pathway. In vitro metabolism studies using human and rat liver microsomes demonstrate that glucuronidation of fosinopril was observed with human liver microsomes but was completely absent when using rat liver microsomes [1]. In contrast, the active metabolite fosinoprilat was formed in both species. This represents a qualitative, species-specific difference in the metabolic fate of fosinopril.

Species-specific glucuronidation
Head-to-head
Human: Detected
Rat: Not detected
Supports species-specific study design review
Qualitative difference; rat model may not reflect human pathway
Drug Metabolism Preclinical Species Differences Phase II Conjugation

Excretion Profile: Minor Fecal Metabolite

In a clinical pharmacokinetic study involving six haemodialysis patients, the quantitative contribution of fosinoprilat glucuronide to the overall excreted drug-related material was directly measured. Following oral administration of 14C-fosinopril, the fosinoprilat glucuronide accounted for approximately 2% of the total radioactivity recovered in feces [1]. This is in contrast to the para-hydroxy fosinoprilat metabolite, which comprised approximately 15% of the recovered radioactivity, and the parent active moiety, fosinoprilat, which is predominantly renally excreted [2].

Excretion profile
Head-to-head
~2% vs ~15% fecal radioactivity
Reported minor fecal metabolite context
Supports method LLOQ considerations; hemodialysis patients (n=6)
Clinical Pharmacokinetics Excretion Balance Mass Balance Study

Plasma Exposure vs. Active Drug

In healthy subjects, the systemic exposure to fosinoprilat glucuronide is substantial and distinct from the active drug. After oral administration of 14C-fosinopril sodium, the active moiety fosinoprilat (SQ 27,519) accounted for approximately 75% of the total radioactivity in plasma and urine [1]. The remainder corresponded mainly to the beta-glucuronide conjugate of fosinoprilat (15-20%) and a monohydroxylated analogue (~5%). This demonstrates a clear quantitative hierarchy of circulating drug-related species in humans.

Plasma exposure
Head-to-head
15–20% vs ~75% plasma radioactivity
Reported circulating metabolite exposure context
Healthy subjects (n=9); 3.75–5-fold lower than active drug
Clinical Pharmacokinetics Metabolite Exposure Human ADME

UHPLC/Q-TOF-MS Detection

The fosinopril glucuronide can be unequivocally distinguished from its parent compound (fosinopril) and active metabolite (fosinoprilat) by its unique mass spectrometric properties. Using UHPLC/Q-TOF-MS, the glucuronide conjugate of fosinopril was detected with a deprotonated molecular ion [M-H]⁻ at m/z 610.23 [1]. This is in contrast to fosinoprilat, which has a [M-H]⁻ ion at m/z 434.19, and fosinopril, which ionizes more favorably in positive mode [1]. The distinct m/z value and fragmentation pattern provide a definitive analytical fingerprint, enabling its specific quantification in complex biological matrices without interference from other co-eluting compounds.

UHPLC/Q-TOF-MS detection
Head-to-head
[M-H]⁻ m/z 610.23
Supports LC-MS method specificity review
176 Da mass shift from fosinoprilat confirms glucuronide identity
Bioanalysis High-Resolution Mass Spectrometry Metabolite Identification

Key Impurity Standard for Regulatory Submissions

In the pharmaceutical industry, Fosinopril Acyl-β-D-Glucuronide is not merely a metabolite of academic interest; it is a critical reference standard for quality control (QC) and regulatory submissions. Leading suppliers of pharmaceutical reference standards explicitly list it among the essential impurities and metabolites for fosinopril drug substance and product testing . Its use is mandated for supporting Abbreviated New Drug Applications (ANDAs), Drug Master Files (DMFs), and for conducting stability studies and method validation as required by regulatory bodies like the FDA . The availability of a characterized standard with a Certificate of Analysis (CoA) is a non-negotiable prerequisite for this work [1].

Impurity standard role
Class-level
Certified reference with CoA
Supports impurity profiling documentation context
Class-level inference; confirm supplier-specific characterization
Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Validated Applications of the Reference Standard


LC-MS/MS Method for Human PK Studies

This certified reference standard is essential for developing a sensitive and specific UHPLC/Q-TOF-MS or LC-MS/MS method to quantify Fosinopril Acyl-β-D-Glucuronide in human plasma or urine. As the compound is a significant circulating metabolite (15-20% of radioactivity) in humans but absent in rat, a validated method using this standard is mandatory for accurate measurement of human drug exposure and for cross-species comparisons in preclinical development [1].

Impurity Profiling for API Quality Control

In the manufacture and release of fosinopril sodium active pharmaceutical ingredient (API) and finished dosage forms, this reference standard is used to identify and quantify the Fosinopril Acyl-β-D-Glucuronide impurity. Its use is critical for demonstrating control over the impurity profile in ANDA and DMF submissions to meet ICH Q3A/Q3B guidelines on impurities in new drug substances and products [2].

Acyl Glucuronide Reactivity and Stability Studies

Given the known potential for acyl glucuronides to be reactive and form protein adducts, this pure standard is required for conducting in vitro stability studies. Researchers can use it to investigate the pH-dependent degradation, acyl migration, and covalent binding properties of fosinoprilat glucuronide under controlled conditions (e.g., in the presence of human serum albumin), which is crucial for understanding its potential role in idiosyncratic drug toxicity [3].

Human vs. Rat Metabolic Pathway Differentiation

This reference standard is a key tool for confirming the presence or absence of the glucuronide metabolite in samples from toxicology studies. It enables researchers to demonstrate that the rat, which does not form this glucuronide, is an inappropriate model for assessing the safety of this specific metabolic pathway, thereby justifying the need for alternative in vitro human models or clinical monitoring strategies [1].

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
Metabolite-specific detection
Exposure-model interpretation
Impurity profiling method context
Certified reference identity
Method specificity context
Acyl glucuronide reactivity research
Stability-indicating method
Reactivity assessment context
Species-specific pathway comparison
Species-specific pathway evidence
Model selection review

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23 linked technical documents
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